(2r,3r,5r,6r,7r,8r)-1-(Bromomethyl)cubane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

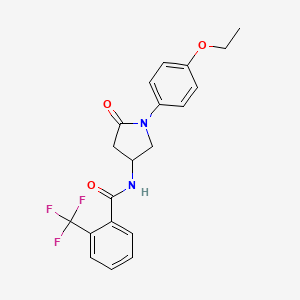

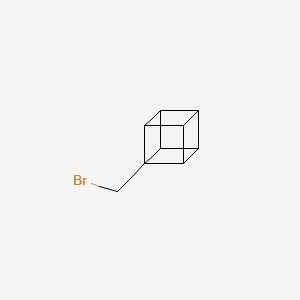

The molecular formula of “(2r,3r,5r,6r,7r,8r)-1-(Bromomethyl)cubane” is C9H9Br. This indicates that the molecule consists of nine carbon atoms, nine hydrogen atoms, and one bromine atom. The structure is characterized by a cubic arrangement of the carbon atoms, with the bromomethyl group attached to one of the carbon atoms.

Physical And Chemical Properties Analysis

The physical and chemical properties of “(2r,3r,5r,6r,7r,8r)-1-(Bromomethyl)cubane” include a molecular weight of 197.07 . The compound is predicted to have a boiling point of 128.1±8.0 °C and a density of 2.074±0.06 g/cm3 .

Applications De Recherche Scientifique

Homolytic Reactions and Radical Generation

A study by Della et al. (1992) explored homolytic reactions of cubanes, which includes the generation and characterization of cubyl radicals. This research is significant in understanding the chemical behavior of cubane derivatives in various reactions, particularly in the context of radical generation and stability. The study found that cubyl radicals can abstract hydrogen atoms from other molecules, and their reactivity is influenced by substituents on the cubane molecule (Della, E. W., Head, N., Mallon, P., & Walton, J., 1992).

Organometallic Oxides and Structural Properties

Research by Bottomley et al. (1991) delved into the synthesis and properties of organometallic oxides using cubane structures. This study provides insights into the structural properties and chemical behaviors of cubane derivatives in organometallic chemistry. The findings contribute to our understanding of cubane’s versatility in forming complex structures with metal ions (Bottomley, F., Chen, J., MacIntosh, S. M., & Thompson, R. C., 1991).

Supramolecular Chemistry and Complex Formation

Jelínková et al. (2017) reported the use of a cubane derivative in supramolecular chemistry, specifically in forming inclusion complexes with cucurbiturils. This study highlights cubane's potential in designing novel supramolecular structures, which can have implications in areas like drug delivery systems (Jelínková, K., Surmová, H., Matelová, A., Rouchal, M., Prucková, Z., Dastychová, L., Nečas, M., & Vícha, R., 2017).

Polyamides with Cubane Backbone

Mahkam and Sanjani (2000) investigated the synthesis and characterization of cubane polyamides. The study focused on developing polymers with cubane as the backbone, potentially opening avenues for unique material properties in polymer science (Mahkam, M., & Sanjani, N. S., 2000).

Novel Cubane Clusters and Catalytic Properties

Titi et al. (2020) explored the synthesis of a novel twisted cubane cluster with potential applications in catalysis. This research highlights the utility of cubane derivatives in developing new catalysts with specific reactivity and stability characteristics (Titi, A., Oshio, H., Touzani, R., Mouslim, M., Zarrouk, A., Hammouti, B., Al‐Zaqri, N., Alsalme, A., & Warad, I., 2020).

Medicinal Chemistry and Biologically Active Molecules

Reekie et al. (2018) discussed the use of cubane in medicinal chemistry, particularly in the development of biologically active molecules. The unique spatial arrangement of cubane allows for probing active sites in biological systems, indicating its potential in pharmaceutical applications (Reekie, T., Williams, C. M., Rendina, L., & Kassiou, M., 2018).

Safety and Hazards

“(2r,3r,5r,6r,7r,8r)-1-(Bromomethyl)cubane” is classified as a dangerous substance. It can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if skin or eye irritation persists .

Propriétés

IUPAC Name |

1-(bromomethyl)cubane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br/c10-1-9-6-3-2-4(6)8(9)5(2)7(3)9/h2-8H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIEKXCRPVQXQFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C12C3C4C1C5C4C3C25)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2r,3r,5r,6r,7r,8r)-1-(Bromomethyl)cubane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2368985.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2368987.png)

![N-[2-[4-(3-Hydroxybenzoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2368989.png)

![(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2368993.png)

![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}prop-2-enamide](/img/structure/B2369001.png)

![Butyl[1-(5-methylfuran-2-YL)ethyl]amine](/img/structure/B2369004.png)

![Tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2369005.png)